molecular formula C12H11Cl3N2O2S B13062310 (5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

(5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B13062310
M. Wt: 353.6 g/mol
InChI Key: VFEPRMIINQFGFC-OTUCAILMSA-N
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Description

(5Z)-3-(2-Aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic thiazolidinedione (TZD) derivative of significant interest in medicinal chemistry and oncology research . This compound is characterized by a (Z)-benzylidene moiety at the 5-position of the thiazolidine-2,4-dione core, a structure known to be critical for biological activity . Thiazolidinedione derivatives are extensively investigated for their potential as anticancer agents, primarily through the inhibition of key biological targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis . By inhibiting VEGFR-2, this class of compounds can disrupt angiogenic signaling, leading to suppressed tumor proliferation and the induction of apoptosis in cancer cell lines . The molecular structure of this compound is designed to mimic pharmacophoric features of known VEGFR-2 inhibitors, with the heteroaromatic system occupying the hinge region of the enzyme's active site and the dichlorobenzylidene group contributing to hydrophobic interactions . Researchers utilize this chemical as a key intermediate or a lead compound in the synthesis and development of novel targeted therapies . It is supplied as the hydrochloride salt to enhance stability and solubility. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H11Cl3N2O2S

Molecular Weight

353.6 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C12H10Cl2N2O2S.ClH/c13-8-2-1-7(5-9(8)14)6-10-11(17)16(4-3-15)12(18)19-10;/h1-2,5-6H,3-4,15H2;1H/b10-6-;

InChI Key

VFEPRMIINQFGFC-OTUCAILMSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)Cl)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione Intermediate

This intermediate is synthesized via the cyclization reaction between 2-aminoethanethiol and maleic anhydride under controlled conditions. The process involves:

  • Initial reaction of 2-aminoethanethiol with maleic anhydride to form a thiazolidine ring intermediate.
  • Cyclization and ring closure yielding the thiazolidinedione core.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial scale synthesis applies optimized reaction parameters such as temperature control (typically 60–80°C), pH adjustment, and inert atmosphere to maximize yield and purity, achieving yields in the range of 70–85% depending on solvent and reaction time.

Knoevenagel Condensation with 3,4-Dichlorobenzaldehyde

The key step to introduce the 5-(3,4-dichlorobenzylidene) substituent is the Knoevenagel condensation between the 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione and 3,4-dichlorobenzaldehyde:

  • The reaction typically occurs in polar solvents such as ethanol or dimethylformamide (DMF).
  • Catalysis by a weak base (e.g., piperidine or sodium acetate) facilitates the condensation.
  • Reaction conditions include refluxing for 6–12 hours under nitrogen atmosphere to prevent oxidation.
  • The (5Z) configuration is favored due to thermodynamic stability.

This condensation step yields the 5-benzylidene derivative with reported yields between 75–85% depending on solvent polarity and reaction time.

Formation of Hydrochloride Salt

To improve the compound’s stability, solubility, and handling properties, the free base is converted into its hydrochloride salt by:

  • Treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
  • Precipitation of the hydrochloride salt as a solid.
  • Isolation by filtration and drying under vacuum.

This step ensures the compound is obtained in a crystalline form suitable for further pharmaceutical development.

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization to thiazolidinedione 2-aminoethanethiol + maleic anhydride Ethanol/Water 60–80°C 4–6 hours 70–85 Inert atmosphere, pH control
Knoevenagel condensation 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione + 3,4-dichlorobenzaldehyde + base catalyst Ethanol/DMF Reflux 6–12 hours 75–85 Nitrogen atmosphere, base catalysis
Hydrochloride salt formation HCl gas or HCl solution Ethanol Room temp 1–2 hours >90 Precipitation and filtration

Throughout the preparation, several analytical techniques are critical for monitoring reaction progress and confirming product identity:

  • The aminoethyl substituent enhances solubility and biological activity, necessitating mild reaction conditions to avoid degradation or oxidation during synthesis.
  • The (5Z) stereochemistry is thermodynamically favored and confirmed by spectroscopic methods, critical for biological function.
  • Hydrochloride salt formation improves compound stability, preventing hydrolysis of the thiazolidinedione ring under neutral or basic conditions.
  • Reaction optimization studies indicate that DMF as solvent at 80°C provides higher yields in the Knoevenagel condensation compared to ethanol, likely due to better solubility of intermediates.
  • Side reactions such as oxidation of the aminoethyl group can be minimized by conducting reactions under inert atmosphere and adding antioxidants if necessary.

The preparation of (5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is efficiently achieved through a multi-step synthetic strategy involving cyclization of 2-aminoethanethiol with maleic anhydride, Knoevenagel condensation with 3,4-dichlorobenzaldehyde, and salt formation with hydrochloric acid. Careful control of reaction conditions, solvents, and atmosphere is essential to optimize yield and purity. Analytical techniques such as HPLC, NMR, and MS play a vital role in characterizing intermediates and final products. The described methods are supported by robust research data and provide a reliable foundation for further pharmaceutical development of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methylidene group, converting it to a methylene group.

    Substitution: The aminoethyl group can participate in substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Methylene derivatives.

    Substitution Products: Various substituted thiazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thiazolidine class, including (5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride, possess significant anticancer properties. For example:

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation, specifically targeting the Raf/MEK/ERK and PI3K/Akt cascades. This dual inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells .
  • Cytotoxicity Assessment : In vitro studies using the MTT assay demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate its potency compared to standard chemotherapeutics like cisplatin .
Sample CodeIC50 (µM)
(5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)42.30
Cisplatin21.42

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Research has suggested that thiazolidine derivatives can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Clinical Research Insights

  • Study on Anticancer Efficacy : A study published in Elsevier highlighted the compound's role as a dual inhibitor in human leukemia U937 cells. The findings suggested that it not only inhibited cell growth but also induced apoptosis through specific signaling pathway modulation .
  • Antimicrobial Activity Assessment : Another study explored various derivatives of thiazolidines for their antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into this compound .

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride likely involves interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the thiazolidine ring can interact with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The 3,4-dichloro substitution distinguishes this compound from analogs with electron-donating or other halogenated groups. Key comparisons include:

Compound Name Benzylidene Substituent Thiazolidine Substituent Key Properties/Activities Reference
Target Compound 3,4-dichlorophenyl 2-aminoethyl Enhanced lipophilicity, potential anticancer activity
(Z)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one (9) 4-ethoxyphenyl 2-aminoethyl Thioxo group improves electrophilicity; 80% synthetic yield
(Z)-5-(2-chlorophenylmethylene) derivative (5h) 2-chlorophenyl Coumarinyl-methyl Moderate cytotoxicity (IC₅₀ ~15 µM)
(Z)-5-(3,5-dihydroxybenzylidene) derivative (3) 3,5-dihydroxyphenyl Ethyl acetate Antioxidant and anticancer activity
(Z)-5-(4-methoxyphenylmethylene) derivative (5g) 4-methoxyphenyl Coumarinyl-methyl Lower lipophilicity; Rf = 0.62

Key Observations :

  • Electron-withdrawing groups (e.g., 3,4-dichloro) increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., methoxy) .
  • Thioxo vs.

Substituent Variations on the Thiazolidine Core

The 2-aminoethyl group in the target compound contrasts with other substituents:

  • Coumarinyl-methyl (): Enhances fluorescence properties, useful in cellular imaging .
  • Hydroxyethylamino (): Improves water solubility but reduces membrane permeability .

Key Challenges :

  • Dichloro-substituted aldehydes may require harsher reaction conditions due to reduced electrophilicity.
  • Hydrochloride salt formation necessitates careful pH control to avoid decomposition.

Physicochemical Properties

Property Target Compound Compound 9 Compound 5h
Melting Point Not reported Not reported 215–217°C
Solubility High (HCl salt) Low (neutral thioxo form) Moderate (DMSO)
Chromatography (Rf) N/A N/A 0.58 (TLC, ethyl acetate)

Anticancer Activity

  • Compound 3 (): Exhibits IC₅₀ values <10 µM against breast cancer cells via PPARγ modulation .
  • Compound 5h (): Moderate cytotoxicity attributed to the 2-chlorophenyl group’s hydrophobic interactions .
  • Target Compound : Predicted to show enhanced activity due to 3,4-dichloro substitution, which may improve DNA intercalation or enzyme inhibition .

Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shares >75% similarity with dichloro- and thioxo-containing analogs, suggesting overlapping pharmacophores .

Biological Activity

The compound (5Z)-3-(2-aminoethyl)-5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antifungal, and antidiabetic activities.

Chemical Structure and Properties

Thiazolidine-2,4-diones are characterized by a five-membered heterocyclic structure that includes a thiazolidine ring. The specific compound under discussion features an aminoethyl group and a dichlorobenzylidene moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of TZD derivatives in cancer therapy. The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer treatment due to its role in angiogenesis. In vitro studies demonstrated that various TZD derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by modulating cell cycle progression and promoting differentiation .

Case Study: VEGFR-2 Inhibition

A study synthesized several TZD derivatives, including the compound of interest, and evaluated their effects on VEGFR-2 signaling pathways. The results indicated significant inhibition of VEGFR-2 activity, leading to reduced tumor growth in experimental models. This suggests that modifications to the TZD structure can enhance anticancer efficacy .

Antifungal Activity

The antifungal properties of TZD derivatives have also been explored. Research indicates that certain compounds within this class exhibit fungicidal activity against Candida species by disrupting cell wall integrity and glucose transport mechanisms . The specific compound may share similar mechanisms due to structural similarities with known antifungal agents.

Morphological Changes Induced by Antifungal Activity

In vitro studies reported that TZD derivatives caused morphological changes in yeast cells, indicating disruption of cellular functions. This effect was linked to alterations in glucose metabolism, suggesting a novel mechanism of action for these compounds .

Antidiabetic Activity

Thiazolidinediones are well-known for their role as antidiabetic agents. The compound under review may exhibit similar properties by enhancing insulin sensitivity and reducing blood glucose levels. Previous research on TZDs has shown their effectiveness in lowering plasma triglycerides and improving glycemic control .

The antidiabetic effects are primarily attributed to the activation of peroxisome proliferator-activated receptors (PPARs), which regulate glucose and lipid metabolism. Studies have shown that certain TZD derivatives can mimic the action of established antidiabetic drugs like pioglitazone, providing a basis for further exploration in diabetic treatment strategies .

Summary of Biological Activities

Activity Mechanism Model/Study Outcome
AnticancerInhibition of VEGFR-2; induction of apoptosisIn vitro studies on HepG2 and MCF-7 cell linesSignificant tumor growth inhibition
AntifungalDisruption of cell wall integrityCandida species assaysMorphological changes observed
AntidiabeticActivation of PPARs; improved insulin sensitivityAnimal models; comparative studies with TZDsReduced blood glucose levels

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Answer:
The synthesis typically involves a Knoevenagel condensation between 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione and 3,4-dichlorobenzaldehyde under basic conditions. Key steps include:

  • Reaction Setup: Reflux in ethanol or methanol with sodium hydroxide (0.1–0.3 mol%) for 6–12 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMF-acetic acid mixtures yields >90% purity .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of unreacted aldehyde via FT-IR (absence of ~1680 cm⁻¹ aldehyde C=O stretch) .

Advanced: How can structural contradictions in NMR data between synthesized batches be resolved?

Answer:
Discrepancies in NMR signals (e.g., benzylidene proton shifts) may arise from:

  • Z/E Isomerism: Confirm stereochemistry via NOESY (nuclear Overhauser effect spectroscopy). The Z-configuration shows coupling between the benzylidene proton and thiazolidinedione carbonyl .
  • Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguous proton environments. For example, the dihedral angle between the dichlorophenyl and thiazolidinedione rings should be ~10–15° in the Z-isomer .

Basic: What spectroscopic and chromatographic methods are critical for structural confirmation?

Answer:

  • 1H/13C NMR: Key signals include:
    • Thiazolidinedione C=O: ~170–175 ppm (13C).
    • Benzylidene CH: ~7.8–8.2 ppm (1H, singlet) .
  • Mass Spectrometry (MS): ESI-MS should show [M+H]+ at m/z 401.1 (calculated for C₁₄H₁₂Cl₂N₂O₂S·HCl) .
  • HPLC: Use a reverse-phase C18 column (UV detection at 254 nm) with retention time matching a certified reference standard .

Advanced: How to design a study evaluating its hypolipidemic activity, and address conflicting in vitro vs. in vivo results?

Answer:

  • In Vitro: Screen against PPAR-γ receptors (transactivation assay) at 1–100 µM. Compare to rosiglitazone as a positive control .
  • In Vivo: Use high-fat-diet-induced hyperlipidemic rodents. Administer 10–50 mg/kg/day orally for 4 weeks. Measure serum triglycerides, LDL, and HDL.
  • Resolving Conflicts: Check bioavailability via LC-MS plasma analysis. If low oral absorption, consider prodrug strategies (e.g., esterification of the aminoethyl group) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions: -20°C under inert atmosphere (argon) with desiccant. Avoid exposure to light or humidity, which can hydrolyze the thiazolidinedione ring .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Analyze degradation products (e.g., ring-opened mercapto derivatives) via TLC .

Advanced: How to optimize molecular docking studies targeting hemoglobin subunits?

Answer:

  • Protein Preparation: Use PDB structures of hemoglobin subunits (e.g., 1HHO for α-subunit). Remove water molecules and add polar hydrogens .
  • Docking Parameters: Apply AutoDock Vina with a grid box covering the heme pocket. Validate docking poses with MD simulations (GROMACS, 50 ns trajectory) .
  • Experimental Validation: Synthesize analogs with modified dichlorophenyl groups and test binding affinity via surface plasmon resonance (SPR) .

Advanced: How to address contradictory antimicrobial activity data in Gram-positive vs. Gram-negative bacteria?

Answer:

  • Mechanistic Insight: Test membrane permeability using SYTOX Green uptake assays. Thiazolidinediones may disrupt Gram-positive membranes but fail against Gram-negative LPS barriers .
  • Synergy Studies: Combine with EDTA (disrupts LPS) or efflux pump inhibitors (e.g., PAβN) to enhance activity against E. coli .

Basic: What safety protocols are essential during synthesis?

Answer:

  • Ventilation: Use fume hoods to handle volatile solvents (e.g., acetic acid during condensation).
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Waste Disposal: Neutralize acidic/basic waste before disposal. Collect halogenated byproducts separately .

Advanced: How to correlate computational toxicity predictions with experimental outcomes?

Answer:

  • In Silico Tools: Use ProTox-II (predicts hepatotoxicity) and SwissADME (CYP450 inhibition). Prioritize analogs with low predicted hERG channel binding .
  • Experimental Validation: Conduct Ames tests for mutagenicity and MTT assays on HepG2 cells for hepatotoxicity .

Advanced: What strategies improve solubility for in vivo studies without altering bioactivity?

Answer:

  • Formulation: Use PEG-400/water (1:1) or hydroxypropyl-β-cyclodextrin (10% w/v) to enhance aqueous solubility.
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl on the benzylidene ring) while maintaining the Z-configuration .

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